molecular formula C16H17N3OS B6483094 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide CAS No. 850930-27-7

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide

Cat. No.: B6483094
CAS No.: 850930-27-7
M. Wt: 299.4 g/mol
InChI Key: SBAKHMVWEMAQIH-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-a]pyridine core, with a pentanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of a thiophene derivative with an imidazo[1,2-a]pyridine intermediate under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    N-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.

Uniqueness

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide is unique due to the presence of the pentanamide side chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-3-9-14(20)18-16-15(12-7-6-11-21-12)17-13-8-4-5-10-19(13)16/h4-8,10-11H,2-3,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAKHMVWEMAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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